2-Amino-3-bromo-5-iodobenzonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-3-bromo-5-iodobenzonitrile typically involves halogenation reactions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, where halogenated aniline derivatives undergo coupling with terminal acetylenes to form the desired product . The reaction conditions often include the use of palladium chloride as a catalyst and a suitable base such as triethylamine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Amino-3-bromo-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly used to introduce various functional groups.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of interest in medicinal chemistry.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and various halogenated reagents. The major products formed from these reactions often include substituted aromatic compounds and heterocyclic derivatives.
Scientific Research Applications
2-Amino-3-bromo-5-iodobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-5-iodobenzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen atoms and an amino group. These functional groups allow the compound to interact with molecular targets and pathways, leading to the formation of bioactive molecules with potential therapeutic effects .
Comparison with Similar Compounds
2-Amino-3-bromo-5-iodobenzonitrile can be compared with other halogenated aromatic compounds such as:
2-Amino-5-bromo-3-iodoacetophenone: Similar in structure but with an acetyl group instead of a nitrile group.
2-Amino-5-iodobenzonitrile: Lacks the bromine atom, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of bromine, iodine, and nitrile functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C7H4BrIN2 |
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Molecular Weight |
322.93 g/mol |
IUPAC Name |
2-amino-3-bromo-5-iodobenzonitrile |
InChI |
InChI=1S/C7H4BrIN2/c8-6-2-5(9)1-4(3-10)7(6)11/h1-2H,11H2 |
InChI Key |
AYRJXZYYZBVKFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)I |
Origin of Product |
United States |
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